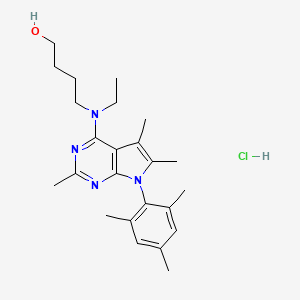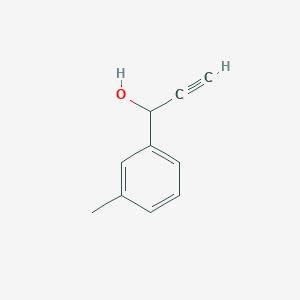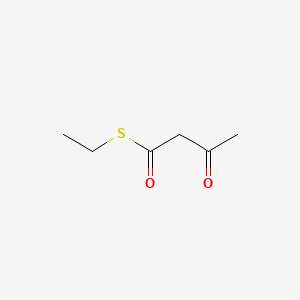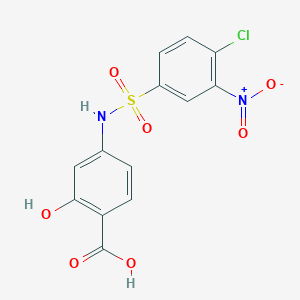
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV)
Übersicht
Beschreibung
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is an organometallic compound with the chemical formula Hf(OC(CH3)2CH2OCH3)4. It is a hafnium-based compound used primarily in the field of materials science and chemistry. This compound is known for its high purity and is often used in electronic applications due to its excellent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is typically synthesized through the reaction of hafnium tetrachloride with 1-methoxy-2-methyl-2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen. The general reaction scheme is as follows:
HfCl4+4HOCH2C(CH3)2OCH3→Hf(OC(CH3)2CH2OCH3)4+4HCl
Industrial Production Methods
In industrial settings, the production of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) involves large-scale reactions using high-purity reagents and controlled environments to ensure the quality and consistency of the product. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form hafnium dioxide and the corresponding alcohol.
Thermal Decomposition: Decomposes upon heating to produce hafnium dioxide and volatile organic byproducts.
Ligand Exchange: Can undergo ligand exchange reactions with other alcohols or alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Thermal Decomposition: Elevated temperatures, typically above 200°C.
Ligand Exchange: Other alcohols or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Hafnium dioxide (HfO2) and 1-methoxy-2-methyl-2-propanol.
Thermal Decomposition: Hafnium dioxide (HfO2) and various organic byproducts.
Ligand Exchange: New hafnium alkoxide compounds.
Wissenschaftliche Forschungsanwendungen
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of hafnium-based materials and catalysts.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential in radiotherapy due to the unique properties of hafnium.
Industry: Utilized in the production of high-k dielectrics for semiconductor devices and thin-film deposition processes.
Wirkmechanismus
The mechanism of action of Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) primarily involves its ability to act as a precursor for the formation of hafnium dioxide. The compound undergoes hydrolysis or thermal decomposition to produce hafnium dioxide, which is a key material in various applications. The molecular targets and pathways involved include the interaction of the hafnium center with oxygen and other ligands, leading to the formation of stable hafnium-oxygen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium(IV): Similar structure and properties, used in similar applications.
Hafnium(IV) ethoxide: Another hafnium-based alkoxide with different alkyl groups.
Hafnium(IV) isopropoxide: Similar compound with isopropoxide ligands.
Uniqueness
Tetrakis(1-methoxy-2-methyl-2-propoxy)hafnium(IV) is unique due to its specific ligand structure, which provides distinct properties such as volatility and reactivity. These properties make it particularly suitable for applications in thin-film deposition and high-k dielectric materials.
Eigenschaften
IUPAC Name |
hafnium;1-methoxy-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H12O2.Hf/c4*1-5(2,6)4-7-3;/h4*6H,4H2,1-3H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCHLVMRAOQSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.CC(C)(COC)O.[Hf] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48HfO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)







